

# Technical Support Center: Ajicure MY-24 Casting Troubleshooting

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## Compound of Interest

Compound Name: Ajicure MY 24

Cat. No.: B1179765

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This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered when using Ajicure MY-24 in casting applications, with a specific focus on preventing and troubleshooting voids.

## Frequently Asked Questions (FAQs) & Troubleshooting Guide

### Q1: What are the most common causes of voids in castings when using Ajicure MY-24?

Voids in epoxy castings are typically caused by entrapped air or other gases that fail to escape before the resin system gels and cures.<sup>[1]</sup> While Ajicure MY-24 is a latent curing agent designed for stable, one-component epoxy systems, several factors during the formulation and curing process can lead to void formation.<sup>[2][3]</sup>

#### Primary Causes:

- **Air Entrapment During Mixing:** Vigorous mixing of the epoxy resin, Ajicure MY-24, and any other additives can introduce air bubbles into the system.<sup>[1]</sup> The micro-ground powder nature of Ajicure MY-24 requires thorough dispersion, which can increase the likelihood of introducing air.<sup>[4]</sup>
- **Improper Pouring Technique:** Pouring the resin mixture too quickly or from a significant height can trap air within the mold, especially in complex geometries.<sup>[1]</sup>



- **Outgassing from Substrates or Molds:** Porous materials or surfaces with residual moisture or volatiles can release gases during the heated curing cycle, which then get trapped in the curing epoxy.[\[1\]](#)
- **Non-Optimized Curing Schedule:** While Ajicure MY-24 allows for curing at relatively low temperatures, an excessively rapid temperature ramp-up can decrease the resin's viscosity too quickly and trap bubbles that would have otherwise escaped. Conversely, a temperature that is too low may not allow the resin to flow sufficiently to release trapped air.
- **Sub-Optimal Viscosity:** The viscosity of the epoxy formulation is critical. If the viscosity is too high, it will impede the natural release of air bubbles. Warming the resin components before mixing can help reduce viscosity.[\[5\]](#)

## Q2: How can I prevent voids from forming in my castings?

Preventing voids requires a systematic approach addressing each stage of the casting process.

Recommended Prevention Protocol:

- **Material Preparation:**
  - Pre-warm the epoxy resin to a slightly elevated temperature (e.g., 40°C) to reduce its viscosity. This will facilitate easier mixing and promote the release of air bubbles.[\[5\]](#)
  - Ensure molds and any embedded components are clean, dry, and free of any contaminants that could cause outgassing.[\[1\]](#)
- **Mixing:**
  - Combine the epoxy resin and Ajicure MY-24 using a slow, deliberate mixing technique to minimize air incorporation.
  - After mixing, it is highly recommended to degas the mixture using a vacuum chamber until the bubbling subsides.



- Pouring:
  - Pour the degassed epoxy mixture slowly and in a thin stream into the lowest point of the mold.[\[1\]](#)
  - Tilt the mold slightly to allow air to escape as the resin fills the cavity.
- Curing:
  - Follow the recommended curing schedule for Ajicure MY-24. A staged or ramped cure can be beneficial, allowing any remaining micro-bubbles to rise and dissipate before the resin fully gels.
  - For applications requiring high reliability, using a pressure pot during curing can help compress any residual micro-voids to an insignificant size.[\[5\]](#)

### **Q3: What are the recommended curing conditions for a casting with Ajicure MY-24?**

The optimal curing schedule will depend on the specific epoxy resin used and the desired properties of the final product. However, general guidelines for Ajicure MY-24 are available.



Property	Value	Notes
Recommended Dosage	25 phr	With liquid Bisphenol A epoxy resin.[6]
Standard Cure Schedule	100°C for 60 minutes	This is a common starting point for many applications.[2][6]
Alternative Cure Schedule	120°C for 30 minutes	A faster curing option at a higher temperature.[6]
Pot Life at 40°C	3 months	When blended with Bisphenol A epoxy resin.[2][3]
Glass Transition Temp. (Tg)	100°C	After a 100°C for 60-minute cure with Bisphenol A epoxy.[3][6]
Tensile Shear Strength	240 Kg/cm <sup>2</sup>	After a 100°C for 60-minute cure with Bisphenol A epoxy.[3][6]

## Experimental Protocols & Visual Guides

### Protocol: Void-Free Casting Procedure

- **Preparation:** Place the epoxy resin in an oven at 40°C for at least one hour to reduce its viscosity. Prepare the mold by cleaning it thoroughly and applying a suitable mold release agent.
- **Weighing:** Accurately weigh the pre-warmed epoxy resin and Ajicure MY-24 in the correct ratio (e.g., 100 parts resin to 25 parts Ajicure MY-24 by weight).
- **Mixing:** Combine the components in a clean, dry container. Mix slowly with a spatula for 5 minutes, scraping the sides and bottom of the container to ensure a homogenous mixture.
- **Degassing:** Place the mixed resin in a vacuum chamber. Apply a vacuum until the mixture rises and then collapses. Continue the vacuum for an additional 5-10 minutes.
- **Pouring:** Gently pour the degassed resin into the prepared mold.

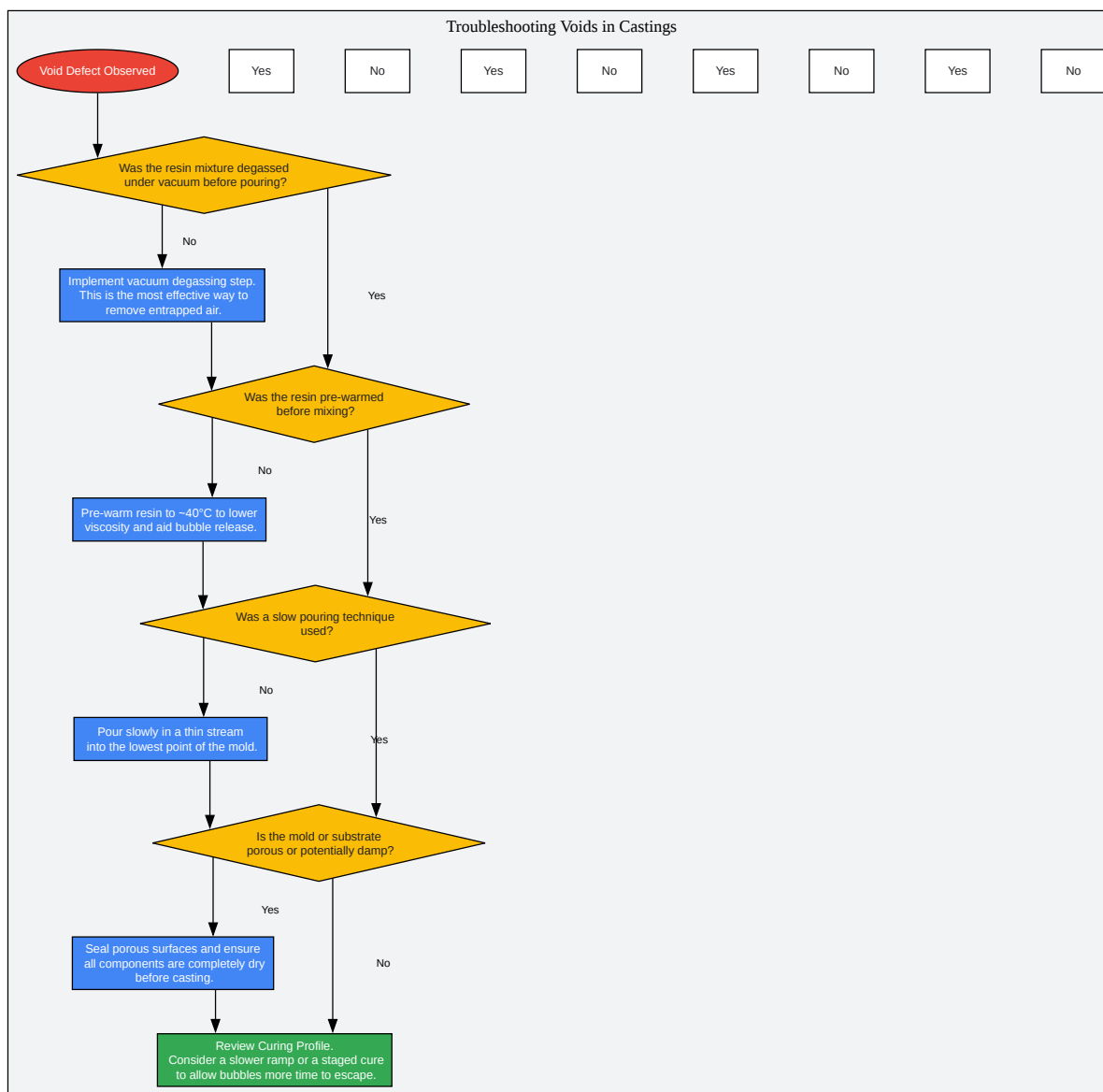


- **Curing:** Place the filled mold into a calibrated oven. Ramp the temperature to the desired cure temperature (e.g., 100°C) and hold for the specified time (e.g., 60 minutes).
- **Cooling:** Allow the casting to cool slowly to room temperature before demolding to prevent thermal shock and stress.

## Troubleshooting Workflow for Voids

The following diagram outlines a logical workflow for identifying and resolving the root cause of voids in your castings.





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Caption: Troubleshooting workflow for casting voids.



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